molecular formula C11H15BrClNO B1374507 3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-48-5

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374507
CAS No.: 1219982-48-5
M. Wt: 292.6 g/mol
InChI Key: JUTIBVSRBLQJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Bromophenoxy)methyl]pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClNO and its molecular weight is 292.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Derivatives: Bromo-substituted pyrrolidine derivatives can be synthesized from reactions involving substituted a-bromopropiophenones and pyrrolidine-1-carbodithioate, yielding compounds characterized by various spectroscopic methods (Sarbu et al., 2019).
  • Biological Activity: A study reported the synthesis of biologically active bromophenols, including pyrrolidine derivatives, demonstrating potent antioxidant and anticholinergic activities (Rezai et al., 2018).
  • Synthesis of Pyrrolidines: Pyrrolidines, including derivatives of 3-[(3-Bromophenoxy)methyl]pyrrolidine, are important in medicine and industry, being used as dyes or agrochemical substances. Their synthesis via [3+2] cycloaddition involving N-methyl azomethine ylide has been studied (Żmigrodzka et al., 2022).

Catalysis and Reaction Mechanisms

  • Catalytic Applications: Pyrrolidine derivatives have been used in catalysis, such as in the esterolysis of p-nitrophenyl esters, providing insights into catalytic behavior and kinetics (Aglietto et al., 1985).
  • Ring Closure Reactions: Pyrrolidine derivatives are involved in novel ring closure reactions in heterocyclic chemistry, contributing to the synthesis of complex organic compounds (Fuhrer et al., 1979).

Medicinal Chemistry

  • Anti-Inflammatory and Antitumor Activities: Functionalized pyrrolidines have shown potential in inhibiting growth of tumor cells, such as glioblastoma and melanoma cells, while displaying selective toxicity compared to normal cells (Fiaux et al., 2005).
  • Synthesis of Anti-Juvenile-Hormone Compounds: Pyrrolidine derivatives have been synthesized and found to exhibit anti-juvenile-hormone activity, which is significant for insecticidal applications (Cantín et al., 1999).

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTIBVSRBLQJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.